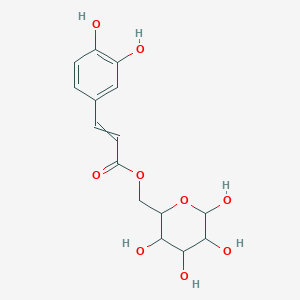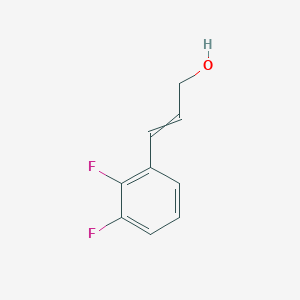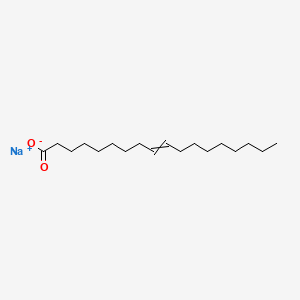![molecular formula C6H7NO2 B12438503 (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12438503.png)
(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylfuran-2-carbaldehyde oxime is an organic compound with the molecular formula C6H7NO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains both an aldehyde and an oxime functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuran-2-carbaldehyde oxime typically involves the reaction of 5-Methylfuran-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
5-Methylfuran-2-carbaldehyde+Hydroxylamine Hydrochloride→5-Methylfuran-2-carbaldehyde oxime+HCl
Industrial Production Methods
The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylfuran-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted furans.
Aplicaciones Científicas De Investigación
5-Methylfuran-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methylfuran-2-carbaldehyde oxime largely depends on its functional groups. The oxime group can form stable complexes with metal ions, which can be useful in catalysis and coordination chemistry. Additionally, the furan ring can participate in various chemical reactions, making it a versatile building block in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: Similar structure but lacks the oxime group.
5-Methylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
5-Methylfuran-2-methanol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
5-Methylfuran-2-carbaldehyde oxime is unique due to the presence of both an aldehyde and an oxime group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and materials chemistry .
Propiedades
IUPAC Name |
N-[(5-methylfuran-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBRLHBYLMMWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
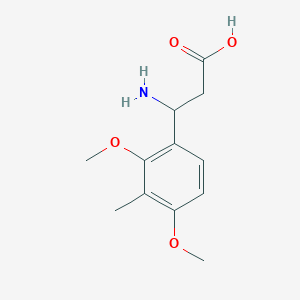
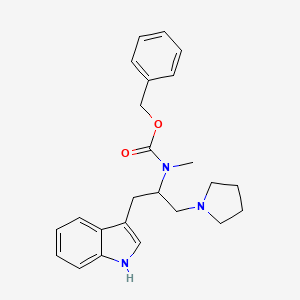
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)
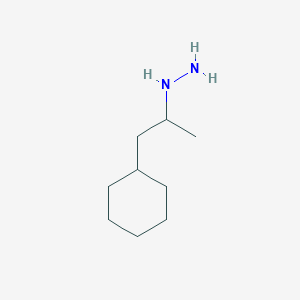
![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)
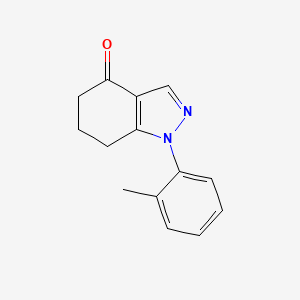
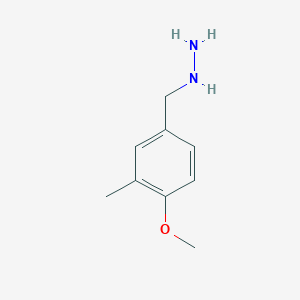
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)
